Elevated Lipophilicity Versus the Des‑Bromo Analog for Improved Membrane Partitioning
The ortho‑bromo substitution in the target compound raises the calculated partition coefficient (XLogP3‑AA) to 2.7, markedly higher than the LogP of 2.18 for the non‑brominated analog 2‑(4‑methylphenyl)cyclopropane‑1‑carboxylic acid [REFS‑1][REFS‑2]. This ΔlogP of +0.52 translates into a predicted 3.3‑fold greater partitioning into a lipid phase, an advantage for projects requiring passive membrane permeability. The target compound also slightly exceeds the logP of the para‑bromo analog (logP ≈ 2.50), indicating that the ortho‑bromo/para‑methyl substitution pattern confers a unique lipophilic character distinct from other regio‑brominated variants [REFS‑3].
| Evidence Dimension | Lipophilicity (XLogP3‑AA / LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.7 (PubChem computed property) |
| Comparator Or Baseline | Non‑brominated analog 2‑(4‑methylphenyl)cyclopropane‑1‑carboxylic acid (CAS 869941‑94‑6): LogP = 2.18; Para‑bromo analog 2‑(4‑bromophenyl)cyclopropane‑1‑carboxylic acid (CAS 77255‑26‑6): LogP ≈ 2.50 |
| Quantified Difference | ΔlogP = +0.52 (vs non‑brominated analog); ΔlogP ≈ +0.20 (vs para‑bromo analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and BOC Sciences LogP model |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter in cell‑based assays and in vivo pharmacokinetics, making the brominated compound preferable when cellular uptake is rate‑limiting.
- [1] PubChem CID 154879042, XLogP3‑AA = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/154879042 (accessed 2026‑04‑30). View Source
